molecular formula C23H16N2O5S B14668902 3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid CAS No. 51082-42-9

3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid

Cat. No.: B14668902
CAS No.: 51082-42-9
M. Wt: 432.4 g/mol
InChI Key: WYKCKFRNCGNWME-UHFFFAOYSA-N
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Description

3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a benzoylphenyl moiety, and a naphthalene sulfonic acid group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid typically involves the condensation of 4-benzoylphenylhydrazine with a suitable naphthalene derivative. One common method includes the reaction of 4-benzoylphenylhydrazine with 4-oxo-3,4-dihydronaphthalene-1-sulfonic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoylphenyl derivatives.

Scientific Research Applications

3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid is unique due to its combination of a hydrazinylidene group, a benzoylphenyl moiety, and a naphthalene sulfonic acid group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

51082-42-9

Molecular Formula

C23H16N2O5S

Molecular Weight

432.4 g/mol

IUPAC Name

3-[(4-benzoylphenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C23H16N2O5S/c26-22(15-6-2-1-3-7-15)16-10-12-17(13-11-16)24-25-20-14-21(31(28,29)30)18-8-4-5-9-19(18)23(20)27/h1-14,27H,(H,28,29,30)

InChI Key

WYKCKFRNCGNWME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O

Origin of Product

United States

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